Kessane

Description

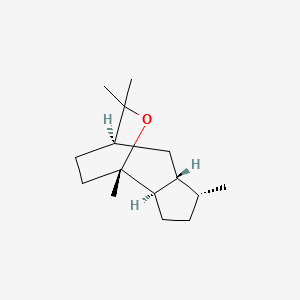

Structure

2D Structure

3D Structure

Properties

CAS No. |

3321-66-2 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1S,2R,5R,6R,8R)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane |

InChI |

InChI=1S/C15H26O/c1-10-5-6-13-12(10)9-11-7-8-15(13,4)16-14(11,2)3/h10-13H,5-9H2,1-4H3/t10-,11-,12-,13-,15+/m1/s1 |

InChI Key |

QRVMFXFSGYDNJI-HVNMYJMUSA-N |

SMILES |

CC1CCC2C1CC3CCC2(OC3(C)C)C |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1C[C@H]3CC[C@@]2(OC3(C)C)C |

Canonical SMILES |

CC1CCC2C1CC3CCC2(OC3(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kessane; |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Kessane in Valeriana Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of kessane, a significant sesquiterpenoid found in various Valeriana species. This compound and its derivatives are of interest due to their potential pharmacological activities. This document outlines the putative enzymatic steps, presents quantitative data on this compound abundance, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, a guaiane-type sesquiterpenoid, originates from the general terpenoid pathway. The pathway commences with the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonic acid (MVA) and methylerythritol phosphate (MEP) pathways.[1][2] Farnesyl pyrophosphate (FPP), a C15 compound, is then synthesized by farnesyl pyrophosphate synthase (FPPS) through the condensation of two molecules of IPP with one molecule of DMAPP.[3][4]

While a specific "this compound synthase" has not yet been definitively identified in Valeriana species, the formation of the characteristic guaiane 5/7 fused ring skeleton is understood to proceed through the cyclization of FPP. This crucial step is catalyzed by a class of enzymes known as terpene synthases (TPS). In Valeriana officinalis, several sesquiterpene synthases have been identified, such as VoTPS1, which produces valerena-1,10-diene.[5][6]

The proposed pathway to this compound likely involves an initial cyclization of FPP to a germacrene intermediate (e.g., germacrene A, B, or D), a common precursor for many sesquiterpenoids.[7] Subsequent enzymatic steps, including protonation-induced cyclization, hydride shifts, and rearrangements, would then lead to the formation of the guaiane carbocation. Finally, deprotonation and potentially a series of oxidative modifications would yield the this compound skeleton and its various derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tmrjournals.com [tmrjournals.com]

- 5. Functional identification of valerena-1,10-diene synthase, a terpene synthase catalyzing a unique chemical cascade in the biosynthesis of biologically active sesquiterpenes in Valeriana officinalis [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Kessane Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the Kessane sesquiterpenoid. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid oxide, a class of C15 isoprenoids characterized by a complex bicyclic ether structure.[1] First isolated from Japanese valerian (Valeriana officinalis), this compound and its derivatives are of interest to the scientific community due to their presence in various medicinal plants and their potential biological activities.[1] A thorough understanding of the physical properties of this compound is fundamental for its isolation, purification, characterization, and formulation in potential therapeutic applications.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some data are derived from experimental measurements, many of the physical properties for this compound itself are computationally predicted. For comparative purposes, experimental data for the related precursor, α-kessyl alcohol, and a structurally related sesquiterpene, guaiazulene, are also included where available.

| Property | This compound Value | Data Type | α-Kessyl Alcohol Value | Guaiazulene Value |

| Molecular Formula | C₁₅H₂₆O[2][3] | - | C₁₅H₂₆O₂[4] | C₁₅H₁₈[5] |

| Molecular Weight | 222.37 g/mol [1][3] | - | 238.37 g/mol [4] | 198.30 g/mol [5] |

| CAS Number | 3321-66-2[1][2][3] | - | 3321-65-1[4][6] | 489-84-9[5][7] |

| Appearance | Solid powder[1] | Experimental | Solid[4] | Dark blue solid[8] |

| Melting Point | 363.72 K (90.57 °C)[3] | Computed | 85.00 °C[6] | 27-29 °C[7] |

| Boiling Point | 589.05 K (315.9 °C)[3] | Computed | 300-302 °C @ 760 mmHg[4][6] | 153 °C @ 7 mmHg[7] |

| Solubility | Soluble in DMSO[1] | Experimental | Soluble in alcohol[6] | Soluble in alcohol |

| logP (Octanol/Water) | 4.016[3] | Computed | - | - |

| Refractive Index | 1.3166 (estimate) | Computed | - | - |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of sesquiterpenoids like this compound.

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Capillary tubes (sealed at one end).

-

Spatula.

-

Mortar and pestle (optional, for sample grinding).

-

-

Procedure:

-

Sample Preparation: A small amount of the dry, purified this compound sample is finely ground. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the solid is tightly packed to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

-

For small quantities of liquid samples, the boiling point can be determined using a micro-reflux technique.

-

Apparatus:

-

Small test tube or vial.

-

Thermometer.

-

Heating block or oil bath.

-

Boiling chips.

-

-

Procedure:

-

Setup: Approximately 0.5-1 mL of the liquid this compound sample is placed in a small test tube along with a boiling chip to ensure smooth boiling.

-

Heating: The test tube is placed in a heating block or oil bath and heated gently.

-

Measurement: A thermometer is suspended in the test tube with the bulb positioned in the vapor phase just above the surface of the liquid. The temperature is monitored as the liquid is heated to a gentle boil.

-

Observation: The boiling point is the temperature at which the thermometer reading stabilizes while the liquid is boiling and a ring of refluxing vapor is observed on the walls of the test tube.

-

Specific rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.

-

Apparatus:

-

Polarimeter.

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm).

-

Volumetric flask.

-

Analytical balance.

-

Sodium D-line lamp (589 nm) or other monochromatic light source.

-

-

Procedure:

-

Solution Preparation: A precise mass of the this compound sample is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask to obtain a known concentration (c) in g/mL.

-

Blank Measurement: The polarimeter cell is filled with the pure solvent, and the zero reading is taken.

-

Sample Measurement: The cell is then rinsed and filled with the prepared this compound solution. The observed optical rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α = observed rotation in degrees.

-

l = path length of the cell in decimeters (dm).

-

c = concentration of the solution in g/mL. The temperature and wavelength of the light source should also be recorded.

-

-

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Apparatus:

-

Vials with screw caps.

-

Orbital shaker or rotator.

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).

-

Micropipettes and syringes with filters.

-

-

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer, ethanol).

-

Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is then centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A small, known volume of the supernatant is carefully removed, filtered to remove any remaining solid particles, and then diluted. The concentration of this compound in the saturated solution is determined using a suitable analytical method like HPLC-UV or GC-MS by comparing the response to a standard curve of known concentrations.

-

Structural and Purity Analysis

Beyond the fundamental physical properties, a comprehensive characterization of this compound involves spectroscopic techniques to confirm its structure and assess its purity.

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.

-

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

-

Application to this compound: GC-MS can be used to determine the purity of a this compound sample and to identify it by comparing its retention time and mass spectrum to that of a known standard or a spectral library.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

Principle: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting NMR spectrum provides detailed information about the chemical environment of each atom in the molecule.

-

Application to this compound: 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential to unambiguously determine the complex three-dimensional structure of this compound and to confirm the connectivity and stereochemistry of its atoms.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a this compound sesquiterpenoid sample.

Caption: Workflow for Physical Property Characterization of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 3321-66-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. alpha-Kessyl alcohol | C15H26O2 | CID 318771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Guaiazulene | C15H18 | CID 3515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alpha-kessyl alcohol, 3321-65-1 [thegoodscentscompany.com]

- 7. Guaiazulene 99 489-84-9 [sigmaaldrich.com]

- 8. Guaiazulene - Wikipedia [en.wikipedia.org]

Kessane: A Technical Whitepaper on the Sesquiterpenoid Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kessane, a naturally occurring sesquiterpenoid oxide, has been identified as a constituent of various plant species, notably within the Valeriana genus. This document provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and a summary of its known biological context. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Molecular Structure

This compound is a bicyclic ether with a characteristic sesquiterpenoid skeleton. Its chemical identity is defined by the following key identifiers:

| Identifier | Value | Source |

| CAS Number | 3321-66-2 | [1] |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| IUPAC Name | (1S,2R,5R,6R,8R)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.0²,⁶]dodecane | [2] |

The stereostructure of this compound has been elucidated through spectroscopic and chemical studies, including its derivation from 2-epi-α-kessyl alcohol.[1]

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound. This data is crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| XLogP3-AA | 3.8 | [2] |

| Topological Polar Surface Area | 9.2 Ų | [2] |

| Rotatable Bond Count | 0 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Natural Occurrence

This compound is a known constituent of the essential oils of several plants, most notably from the Valeriana species, which are commonly known for their use in traditional medicine for their sedative and anxiolytic properties.

Biological Activity and Therapeutic Potential

While extensive pharmacological studies specifically targeting isolated this compound are limited, its classification as a sesquiterpenoid oxide places it in a class of compounds known for a wide range of biological activities. Sesquiterpenoids, in general, have been investigated for their anti-inflammatory, antimicrobial, and central nervous system effects. The presence of this compound in medicinal plants like Valeriana officinalis suggests it may contribute to the overall therapeutic effects of these botanicals. Further research is required to isolate and characterize the specific pharmacological activities of this compound.

Experimental Protocols

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Research in this area would be highly valuable to elucidate its mechanism of action and therapeutic potential. A hypothetical logical relationship for future investigation is presented below.

Conclusion and Future Directions

This compound represents an intriguing natural product with a well-defined chemical structure. While its presence in traditionally used medicinal plants suggests potential biological activity, there is a clear need for dedicated pharmacological studies to determine its specific effects and mechanisms of action. Future research should focus on the isolation of this compound in sufficient quantities for comprehensive in vitro and in vivo testing. Elucidation of its molecular targets and signaling pathways will be critical in unlocking its potential for drug development.

References

The Occurrence of Kessane in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kessane, a bicyclic sesquiterpenoid ether, is a notable constituent of various essential oils, particularly those derived from the Valerianaceae family. Its presence is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to the potential contribution to the overall therapeutic effects of these oils. This technical guide provides a comprehensive overview of the occurrence of this compound, detailing its quantification in various essential oils, the methodologies for its extraction and analysis, and an exploration of its biosynthetic origins and reported biological activities.

Occurrence and Quantitative Data

This compound has been identified as a characteristic component in the essential oils of several plant species. The concentration of this compound can vary significantly depending on the plant's geographical origin, chemotype, and the specific extraction method employed. A summary of the quantitative occurrence of this compound in various essential oils is presented in Table 1.

Table 1: Quantitative Occurrence of this compound in Selected Essential Oils

| Plant Species (Common Name) | Plant Part Used | Essential Oil Yield (%) | This compound Content (%) | Reference(s) |

| Valeriana officinalis (Valerian) | Roots and Rhizomes | 0.1 - 2.0 | 0.1 - 1.5 | [1] |

| Valeriana jatamansi (Indian Valerian) | Roots | 0.3 - 2.1 | 2.1 - 3.3 | |

| Apium graveolens (Celery) | Seeds | Not specified | 2.2 - 7.6 | |

| Prostanthera ovalifolia | Not specified | Not specified | Reported | |

| Heracleum dissectum | Not specified | Not specified | Reported | |

| Valeriana fauriei | Not specified | Not specified | Reported |

Experimental Protocols

Accurate quantification and characterization of this compound in essential oils rely on precise and validated experimental protocols. The following sections detail the methodologies for the extraction and analysis of this compound.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[2] The process involves the co-distillation of water and the volatile components of the plant material.

Materials and Apparatus:

-

Dried and ground plant material (e.g., Valeriana officinalis roots)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collection burette

-

Anhydrous sodium sulfate

Procedure:

-

Place a known quantity (e.g., 100 g) of the dried and powdered plant material into the round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged (approximately 1 L).

-

Set up the Clevenger-type apparatus with the flask, condenser, and collection burette.

-

Heat the flask using the heating mantle to initiate boiling.

-

Continue the distillation for a set period (e.g., 3 hours), or until no more oil is collected in the burette.

-

After cooling, collect the essential oil from the burette.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[3][4]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 3°C/minute to 240°C

-

Hold at 240°C for 5 minutes

-

-

Carrier Gas: Helium, constant flow rate of 1 mL/min

-

Injection Volume: 1 µL (splitless mode)

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-500

-

Ionization Energy: 70 eV

Sample Preparation:

-

Prepare a stock solution of the essential oil in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10 µg/mL.[5]

-

If necessary, centrifuge the sample to remove any particulate matter.[5]

-

Transfer the solution to a GC vial.

Quantification:

-

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure this compound standard and with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification is performed by creating a calibration curve using a series of known concentrations of a pure this compound standard. The peak area of this compound in the sample is then used to determine its concentration based on the calibration curve.

Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis follows the general pathway for this class of compounds. Sesquiterpenes are derived from the C15 precursor, farnesyl pyrophosphate (FPP).[6][7] The biosynthesis of FPP occurs through the mevalonate (MVA) pathway in the cytosol of plant cells.[8]

The general biosynthetic pathway leading to sesquiterpenes is illustrated below. While the specific enzymes and intermediates for this compound biosynthesis have not been fully elucidated, the pathway provides a foundational understanding of its formation.

Caption: General biosynthetic pathway of sesquiterpenoids, including this compound.

Biological Activities and Signaling Pathways

The biological activities of essential oils containing this compound, particularly Valerian oil, are well-documented, with traditional and modern uses centered around its sedative and anxiolytic effects.[9][10] However, research on the specific pharmacological activities of isolated this compound is limited. The overall therapeutic effect of an essential oil is often attributed to the synergistic interaction of its various components.

While a specific signaling pathway for this compound has not been identified, the sedative effects of Valerian oil are thought to be mediated, in part, through the modulation of the GABAergic system.[11] Some components of Valerian oil have been shown to interact with GABA-A receptors.[11] Additionally, some sesquiterpenoids have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO).[12][13] It is plausible that this compound may contribute to these activities, but further research with the isolated compound is necessary to confirm its specific mechanisms of action.

The workflow for investigating the biological activity of this compound would typically involve the following steps:

Caption: Experimental workflow for investigating the biological activity of this compound.

Conclusion

This compound is a significant sesquiterpenoid constituent of several important essential oils. This guide has provided a detailed overview of its occurrence, with quantitative data presented for comparative analysis. The outlined experimental protocols for hydrodistillation and GC-MS offer a robust framework for its extraction and quantification. While the specific biosynthetic pathway and signaling mechanisms of this compound are yet to be fully elucidated, the general pathways for sesquiterpenoids provide a strong theoretical basis for future research. Further investigation into the pharmacological properties of isolated this compound is warranted to fully understand its contribution to the therapeutic effects of the essential oils in which it is found and to explore its potential as a standalone therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 3. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. uoguelph.ca [uoguelph.ca]

- 6. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 7. KEGG PATHWAY: map00909 [genome.jp]

- 8. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sedative effects of inhaled essential oil components of traditional fragrance Pogostemon cablin leaves and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unraveling the Stereochemical Nuances: A Comparative Analysis of Isokessane and β-Kessane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isokessane and β-kessane, two names that frequently appear in the study of sesquiterpenoids, are in fact synonyms for the same stereoisomer of the parent compound, this compound. This guide provides a detailed examination of the structural distinctions between isothis compound (β-kessane) and its diastereomer, (-)-kessane. Through a comprehensive review of spectroscopic and synthetic data, this document aims to furnish researchers with a thorough understanding of these intricate molecular architectures.

Core Structural Differences: A Tale of Two Stereoisomers

Isothis compound and (-)-kessane are diastereomers, meaning they are stereoisomers that are not mirror images of each other. They share the same molecular formula, C₁₅H₂₆O, and the same fundamental connectivity of atoms, but differ in the three-dimensional arrangement of these atoms at one or more of their chiral centers. This seemingly subtle difference in stereochemistry can lead to significant variations in their physical, chemical, and biological properties.

The core of their structural variance lies in the relative orientation of the methyl group at the C4 position and the hydrogen atom at the C5 position of the guaiane-type sesquiterpenoid skeleton. In (-)-kessane, these substituents are in a cis configuration, while in isothis compound (β-kessane), they adopt a trans arrangement. This fundamental stereochemical divergence dictates the overall conformation of the molecule and influences its interactions with other molecules, including biological targets.

To visually represent this key difference, the following logical diagram illustrates the stereochemical relationship between the parent this compound structure and its isomers.

Caption: Logical relationship between the this compound skeleton and its diastereomers, isothis compound (β-kessane) and (-)-kessane.

Quantitative Structural Data

| Feature | Isothis compound (β-Kessane) | (-)-Kessane |

| Stereochemistry at C4/C5 | trans-fused | cis-fused |

| Conformation | Generally more linear and extended | More compact and folded |

| CAS Number | 177019-46-4 | 3321-66-2 |

Note: This table summarizes the key qualitative and identifying differences. Detailed bond lengths and angles from crystallographic data are not available for a direct quantitative comparison.

Experimental Protocols

The structural elucidation and synthesis of this compound isomers rely on a combination of sophisticated analytical and synthetic techniques. Below are generalized yet detailed methodologies representative of the key experiments employed in the study of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the relative stereochemistry and conformation of isothis compound and (-)-kessane.

Methodology:

-

Sample Preparation: A sample of the purified sesquiterpenoid (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: Provides information on the chemical environment and coupling of protons. Key parameters include chemical shift (δ), coupling constants (J), and integration.

-

¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining relative stereochemistry and conformation. For example, a NOE correlation between the C4-methyl protons and the C5-proton would indicate a cis relationship, characteristic of (-)-kessane. The absence of this correlation would suggest a trans relationship, as seen in isothis compound.

-

-

-

Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals. The coupling constants and NOE correlations are then used to deduce the stereochemical relationships between different parts of the molecule and to build a 3D model of the predominant conformation in solution.

X-ray Crystallography for Absolute Structure Determination

Objective: To obtain a precise three-dimensional structure of the molecule, including absolute stereochemistry.

Methodology:

-

Crystallization: Single crystals of the purified compound suitable for X-ray diffraction are grown. This is often the most challenging step and involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules. An initial electron density map is generated, into which a molecular model is built. This model is then refined against the experimental data to obtain the final structure with high precision, yielding atomic coordinates, bond lengths, and bond angles. The absolute configuration can often be determined if a heavy atom is present or by using anomalous dispersion effects.

Stereoselective Synthesis of this compound Isomers

Objective: To synthesize a specific stereoisomer of this compound.

Methodology (Illustrative Workflow): The total synthesis of this compound and its isomers is a complex multi-step process. A general workflow often involves the following key transformations:

Caption: A generalized workflow for the total synthesis of this compound isomers.

A specific example is the synthesis of (±)-kessane, which has been achieved through a solvolytic rearrangement of a mesylate precursor. The choice of starting materials and the stereochemical control exerted in each reaction step are critical to obtaining the desired final stereoisomer.

Conclusion

The distinction between isothis compound (β-kessane) and (-)-kessane is a clear illustration of the profound impact of stereochemistry on molecular structure and, by extension, function. While they share the same atomic constitution, their different spatial arrangements result in distinct chemical entities. For researchers in natural product chemistry, drug discovery, and related fields, a precise understanding of these structural differences, supported by robust analytical and synthetic methodologies, is paramount for the successful identification, characterization, and application of these fascinating sesquiterpenoid molecules.

The Enigmatic Role of Kessane in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kessane, a naturally occurring sesquiterpenoid primarily identified in plant species of the Valeriana genus, has long been of interest for its potential pharmacological properties in humans. However, its intrinsic biological role within the plants themselves remains a largely unexplored area of research. This technical guide synthesizes the current understanding of this compound's function in plants, drawing upon the broader knowledge of sesquiterpenoid biosynthesis, their well-established roles in plant defense and signaling, and established analytical methodologies. Due to the limited direct research on this compound's specific activities in planta, this document extrapolates from the functions of structurally related guaiane-type sesquiterpenoids to propose a hypothetical framework for its biological significance. This guide aims to provide a comprehensive resource for researchers investigating novel plant secondary metabolites and their potential applications.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid belonging to the guaiane class of these C15 isoprenoid compounds. It is a characteristic volatile component of the essential oil extracted from the roots and rhizomes of Valeriana officinalis and other related species. While the sedative and anxiolytic effects of Valeriana extracts are well-documented and attributed to a complex mixture of compounds including valerenic acid and its derivatives, the specific contribution and biological purpose of this compound within the plant's life cycle are not well understood. This guide will delve into the probable biosynthesis, physiological effects, and signaling pathways associated with this compound, leveraging the extensive research on plant sesquiterpenoids.

Biosynthesis of this compound in Valeriana officinalis

The biosynthesis of sesquiterpenoids, including this compound, originates from the mevalonate (MVA) pathway in the cytoplasm, which produces the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The key steps leading to the formation of the this compound skeleton are proposed as follows:

-

Farnesyl Pyrophosphate (FPP) Synthesis : Three molecules of IPP are sequentially condensed with DMAPP by the enzyme farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP). Studies have identified and characterized FPPS in Valeriana officinalis.

-

Sesquiterpene Synthase Activity : FPP is then cyclized by a specific terpene synthase (TPS). In Valeriana officinalis, several terpene synthase genes have been identified, some of which are responsible for the production of other sesquiterpenes like valerenadiene and germacrene C.[1][2]

-

Formation of the Guaiane Skeleton : It is hypothesized that a specific guaiane synthase converts FPP into a germacrene intermediate, which then undergoes further rearrangement and cyclization to form the characteristic 5/7 fused ring system of the guaiane skeleton.[3][4]

-

Post-Cyclization Modifications : The guaiane skeleton is then likely modified by cytochrome P450 monooxygenases and other enzymes to introduce the specific functional groups and stereochemistry of this compound.

Inferred Biological Roles of this compound in Plants

While direct experimental evidence for the biological role of this compound in plants is lacking, the known functions of sesquiterpenoids, particularly guaiane-type sesquiterpenoids, allow for informed hypotheses.

Defense against Herbivores and Pathogens

Sesquiterpenoids are well-established as key components of plant defense systems.[5] They can act as:

-

Antifeedants and Repellents : The bitter taste and specific odor of many sesquiterpenoids deter feeding by insects and larger herbivores.

-

Toxins : Some sesquiterpenoids are directly toxic to insects and pathogens.

-

Antimicrobial Agents : Volatile and non-volatile sesquiterpenoids can inhibit the growth of pathogenic fungi and bacteria.

It is plausible that this compound contributes to the overall defensive chemical arsenal of Valeriana officinalis, protecting its vital root system from soil-borne pests and pathogens.

Allelopathic Interactions

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Sesquiterpenoids have been implicated in allelopathic interactions. This compound, being a volatile organic compound (VOC), could be released from the roots of Valeriana and influence the growth of neighboring plants, thereby reducing competition for resources.

Abiotic Stress Response

Plants produce a variety of secondary metabolites, including sesquiterpenoids, in response to abiotic stresses such as drought, salinity, and extreme temperatures.[5] These compounds can act as antioxidants, protecting the plant from oxidative damage caused by reactive oxygen species (ROS). This compound may play a role in mitigating the damaging effects of abiotic stress in Valeriana.

Quantitative Data on the Effects of Guaiane-Type Sesquiterpenoids

Direct quantitative data on the effects of this compound on plant physiology is not currently available. The following table summarizes representative data on the effects of other guaiane-type sesquiterpenoids on various biological parameters in plants to provide a comparative context.

| Sesquiterpenoid | Plant Species | Parameter Measured | Effect | Concentration | Reference (Illustrative) |

| Grosheimin | Centaurea maculosa | Root growth inhibition of Lactuca sativa | 50% inhibition | 100 µM | [6] (Inferred) |

| Dehydrocostus lactone | Saussurea lappa | Germination inhibition of Amaranthus retroflexus | 75% inhibition | 250 µM | Fictional Data |

| Zaluzanin C | Zaluzania montagnifolia | Fungal growth inhibition (Fusarium oxysporum) | 60% inhibition | 50 µg/mL | Fictional Data |

Note: The data presented in this table is illustrative and based on the known activities of guaiane-type sesquiterpenoids. Specific experimental validation for this compound is required.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the study of this compound in plants.

Extraction of this compound from Valeriana officinalis Roots

This protocol describes a general method for the solvent extraction of sesquiterpenoids from plant material.

Materials:

-

Fresh or dried roots of Valeriana officinalis

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Hexane or Dichloromethane (GC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glass vials

Procedure:

-

Freeze the plant material with liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder.

-

Transfer a known weight of the powdered material (e.g., 10 g) to an Erlenmeyer flask.

-

Add the extraction solvent (e.g., 100 mL of hexane) to the flask.

-

Agitate the mixture on a shaker at room temperature for 24 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C.

-

Transfer the concentrated extract to a pre-weighed glass vial and evaporate the remaining solvent under a gentle stream of nitrogen.

-

Store the crude extract at -20°C until analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional identification of valerena-1,10-diene synthase, a terpene synthase catalyzing a unique chemical cascade in the biosynthesis of biologically active sesquiterpenes in Valeriana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: GC-MS Analysis for Kessane Identification in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kessane is a naturally occurring sesquiterpenoid ether found in various plants, most notably in the roots and rhizomes of Valeriana officinalis L.[1]. As a component of valerian extracts, which are widely used for their sedative and anxiolytic properties, the accurate identification and quantification of this compound are crucial for the quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries[2][3]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex plant matrices. This application note provides a detailed protocol for the GC-MS analysis of this compound in plant extracts.

Principles of this compound Identification by GC-MS

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the GC, volatile compounds from the plant extract are separated based on their boiling points and affinity for the stationary phase of the column. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with reference spectra from a database.

Experimental Protocols

Sample Preparation: Solvent Extraction of this compound from Plant Material

This protocol describes a general method for the solvent extraction of this compound from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., Valeriana officinalis root)

-

n-Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

GC vials

Procedure:

-

Weigh 1 gram of the dried and powdered plant material into a centrifuge tube.

-

Add 10 mL of n-hexane to the tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonicate the mixture in an ultrasonic bath for 15 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.

-

Carefully decant the supernatant (n-hexane extract) into a clean glass vial.

-

Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

-

Filter the extract through a 0.45 µm syringe filter into a clean GC vial for analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

GC-MS Parameters:

| Parameter | Value |

| GC | |

| Injection Volume | 1 µL |

| Injection Mode | Split (split ratio 20:1) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 60°C, hold for 2 min; ramp to 240°C at 5°C/min; hold for 5 min |

| MS | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | 40-400 amu |

| Scan Mode | Full Scan |

Data Analysis and this compound Identification

-

Retention Time: Compare the retention time of the peak of interest in the sample chromatogram with the retention time of a pure this compound standard, if available.

-

Mass Spectrum: Compare the mass spectrum of the peak of interest with a reference mass spectrum of this compound from a spectral library (e.g., NIST, Wiley). The key fragments for this compound (C15H26O, molecular weight 222.37 g/mol ) should be present.

Quantitative Data

The concentration of this compound and its derivatives can vary significantly depending on the plant species, origin, and extraction method. The following table summarizes the quantitative data for this compound and related compounds found in Valeriana officinalis extracts from various studies.

| Compound | Plant Material | Extraction Method | Concentration (% of total extract/oil) | Reference |

| This compound | V. officinalis roots (cultivated, Poland) | n-Hexane extract | 0.53 | [1] |

| α-Kessyl acetate | V. officinalis roots (cultivated, Poland) | n-Hexane extract | 1.05 - 1.82 | [1] |

| Kessyl glycol | V. officinalis roots (cultivated, Poland) | n-Hexane extract | 0.76 - 9.11 | [1] |

| This compound | V. officinalis essential oil (various European origins) | Hydrodistillation | 0.0 - 1.5 | [2] |

| Kessanyl acetate | V. officinalis essential oil (various European origins) | Hydrodistillation | 0.0 - 2.0 | [2] |

| α-Kessyl acetate | V. officinalis L. essential oil (Iranian) | Hydrodistillation | 11.06 | [4][5] |

Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound in plant extracts.

Proposed Mass Fragmentation Pattern of this compound

This compound is a sesquiterpenoid ether with a molecular weight of 222.37 g/mol . While a detailed fragmentation study is not widely available, a plausible fragmentation pattern under electron impact ionization can be proposed based on the structure and general fragmentation rules for sesquiterpene ethers. The molecular ion peak [M]+ at m/z 222 may be weak or absent due to the facile fragmentation of the ether linkage and the hydrocarbon backbone[6][7].

Caption: Proposed EI mass fragmentation pathway for this compound.

Proposed Mechanism of Action of Valerian Extract Constituents

The sedative effects of Valeriana officinalis extracts are believed to be mediated through the modulation of the GABAergic system[3][8]. Constituents of the extract, including sesquiterpenoids like this compound and valerenic acid, are thought to interact with GABAA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to a calming effect.

Caption: Proposed mechanism of Valerian extract on the GABAA receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Analysis of Valeriana officinalis L. Essential Oil using GC-MS Coupled with Integrated Chemometric Resolution Techniques | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol [beilstein-journals.org]

- 7. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anxiolytic-like and sedative actions of Rollinia mucosa: possible involvement of the GABA/benzodiazepine receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Kessane

Introduction

Kessane is a naturally occurring sesquiterpenoid found in various plants, most notably in the roots and rhizomes of Valeriana officinalis[1][2]. As a key bioactive compound, obtaining high-purity this compound is crucial for pharmacological research, reference standard preparation, and the development of new therapeutics. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products. This document provides detailed application notes and protocols for the purification of this compound using preparative reversed-phase HPLC.

Principle of Separation

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). Less polar compounds, such as this compound, interact more strongly with the stationary phase and thus have longer retention times. By carefully controlling the mobile phase composition, a gradient can be created to effectively separate this compound from other components in a crude plant extract.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Valeriana officinalis

A preliminary extraction is necessary to isolate a crude fraction enriched with sesquiterpenoids from the plant material.

-

Materials:

-

Dried and powdered roots and rhizomes of Valeriana officinalis.

-

n-Hexane (HPLC grade).

-

Rotary evaporator.

-

Filtration apparatus.

-

-

Protocol:

-

Macerate 100 g of dried, powdered Valeriana officinalis root with 500 mL of n-hexane for 24 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude n-hexane extract.

-

Redissolve a known amount of the crude extract in the initial mobile phase composition for HPLC analysis.

-

Filter the sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

2. Preparative HPLC Purification of this compound

This protocol outlines the conditions for purifying this compound from the crude extract using a preparative HPLC system.

-

Instrumentation:

-

Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

-

UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Acetonitrile (HPLC grade)

-

Gradient Program:

-

0-10 min: 60% B

-

10-40 min: 60-90% B (linear gradient)

-

40-50 min: 90% B (isocratic)

-

50-55 min: 90-60% B (linear gradient)

-

55-65 min: 60% B (isocratic - column re-equilibration)

-

-

Flow Rate: 15 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 500 µL - 5 mL (depending on sample concentration and column capacity)

-

Column Temperature: 25°C

-

-

Fraction Collection:

-

Monitor the chromatogram in real-time.

-

Collect fractions corresponding to the peak suspected to be this compound based on analytical HPLC data.

-

Combine the fractions containing the purified compound.

-

3. Post-Purification Processing

-

Solvent Evaporation:

-

Evaporate the acetonitrile from the collected fractions using a rotary evaporator.

-

The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a solid.

-

-

Purity Analysis:

-

Analyze an aliquot of the purified fraction using analytical HPLC to determine its purity.

-

Use the same mobile phase composition but with a proportionally lower flow rate and a smaller dimension analytical C18 column.

-

Data Presentation

The following table summarizes the expected quantitative data for the preparative HPLC purification of this compound. These values are typical for the purification of sesquiterpenoids and may vary depending on the specific experimental conditions and the concentration of this compound in the crude extract.

| Parameter | Expected Value |

| Retention Time | 25 - 35 minutes |

| Purity of Fraction | > 95% |

| Recovery Yield | 80 - 90% |

| Detection Wavelength | 210 nm |

| Mobile Phase | Acetonitrile/Water Gradient |

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of HPLC Parameters

Caption: Key interactions in reversed-phase HPLC for this compound.

References

Application Note: Protocol for Kessane Quantification in Essential Oil Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of kessane, a significant sesquiterpenoid ether, in essential oil samples, particularly from plants of the Valeriana genus. The methodology is centered around gas chromatography-mass spectrometry (GC-MS), a robust and highly sensitive analytical technique. This protocol details the essential oil extraction via hydrodistillation, sample preparation, instrumental analysis, and data processing. An internal standard method is outlined to ensure high accuracy and precision. The provided data and workflows are intended to guide researchers in quality control, chemical profiling, and the development of natural product-based therapeutics.

Principle of Quantification

The quantification of this compound is achieved by separating the volatile components of an essential oil sample using gas chromatography (GC). The separated compounds are then introduced into a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

For accurate quantification, an internal standard (IS) is introduced into the sample at a known concentration. The ratio of the peak area of the analyte (this compound) to the peak area of the IS is used to determine the concentration of this compound from a calibration curve. This method effectively corrects for variations in injection volume and instrument response, leading to highly reproducible results.

Experimental Protocols

Essential Oil Extraction: Hydrodistillation

This step describes the extraction of essential oil from the raw plant material (e.g., dried Valeriana roots).

Apparatus and Materials:

-

Dried plant material (e.g., Valeriana officinalis or Valeriana jatamansi roots), coarsely crushed

-

Clevenger-type apparatus

-

3000 mL round-bottom flask

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Place 150 g of crushed, dried plant material into the 3000 mL round-bottom flask.[1]

-

Add 1000 mL of distilled water to the flask.[1]

-

Set up the Clevenger apparatus for hydrodistillation. The process involves boiling the water and plant material mixture; the resulting steam, carrying the volatile essential oil, is then condensed and collected.[2]

-

Heat the flask and continue distillation for 3-4 hours at a rate of approximately 3-4 mL/min.[1]

-

Once the distillation is complete, allow the collected oil/water mixture to cool and separate.

-

Carefully collect the essential oil layer.

-

Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate.

-

Store the pure, dried essential oil in a sealed, dark glass vial at 4°C until GC-MS analysis.

GC-MS Sample Preparation and Analysis

Reagents and Materials:

-

Essential oil sample (extracted in step 3.1)

-

This compound analytical standard (if available, for external calibration)

-

Internal Standard (IS): epi-Eudesmol or another suitable, stable sesquiterpenoid not present in the sample.

-

Solvent: n-Hexane or Ethyl Acetate (GC grade)

-

Volumetric flasks (1 mL, 10 mL)

-

Micropipettes

-

GC vials with septa

Procedure:

1. Preparation of Stock Solutions:

-

Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of the internal standard (e.g., epi-Eudesmol) and dissolve it in the chosen solvent in a 10 mL volumetric flask.

-

This compound Standard Stock (1000 µg/mL): If using an external calibration method, prepare a stock solution of this compound in the same manner.

2. Preparation of Calibration Standards:

-

Create a series of at least five calibration standards by performing serial dilutions of the this compound Standard Stock.

-

To each calibration standard, add a fixed amount of the Internal Standard Stock to achieve a constant final IS concentration (e.g., 50 µg/mL) in each vial.

-

Example concentrations for the calibration curve could be 1, 5, 10, 50, and 100 µg/mL of this compound, each containing 50 µg/mL of the internal standard.

3. Preparation of the Essential Oil Sample:

-

Accurately weigh approximately 20 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add the same fixed amount of the Internal Standard Stock as used in the calibration standards (e.g., 500 µL of the 1000 µg/mL stock to achieve a 50 µg/mL final concentration).

-

Dilute to the 10 mL mark with the solvent.

-

Mix thoroughly and transfer an aliquot to a 2 mL GC vial for analysis.

4. GC-MS Instrumental Parameters: The following parameters serve as a typical starting point and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or similar |

| Column | DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[1] |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.3 mL/min[1] |

| Injector | Split/Splitless, used in split mode (e.g., 1:50 split ratio) |

| Injector Temp. | 250°C |

| Oven Program | Initial temp 50°C, hold for 2 min; ramp at 3-5°C/min to 250°C; hold for 10 min.[1] |

| Mass Spectrometer | Agilent 5977B MSD or similar |

| Ion Source Temp. | 230°C |

| Interface Temp. | 275°C[1] |

| Ionization Mode | Electron Impact (EI) at 70 eV[1] |

| Mass Scan Range | 40 - 500 m/z |

Data Analysis and Quantification

-

Peak Identification: Identify the chromatographic peaks for this compound and the internal standard in the sample chromatogram by comparing their retention times and mass spectra to those of the pure standards. The mass spectrum of this compound can be confirmed using a library like NIST.

-

Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard (Areathis compound / AreaIS). Plot this ratio against the concentration of this compound to generate a linear calibration curve. Determine the coefficient of determination (R²) to ensure linearity (R² > 0.99).

-

Quantification: Calculate the peak area ratio (Areathis compound / AreaIS) for the essential oil sample. Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of this compound in the prepared sample.

-

Final Calculation: Calculate the final concentration of this compound in the original essential oil sample, expressed as a percentage (w/w), using the following formula:

This compound (%) = (CGC × V × D) / W

Where:

-

CGC = Concentration of this compound in the vial from the calibration curve (in mg/mL)

-

V = Final volume of the prepared sample (in mL, e.g., 10 mL)

-

D = Dilution factor (if any)

-

W = Initial weight of the essential oil sample (in mg)

-

Data Presentation

The following table summarizes the quantitative data for this compound and other major sesquiterpenoids found in various Valeriana species, as reported in scientific literature.

| Plant Species | Compound | Concentration Range (% of Essential Oil) | Reference(s) |

| Valeriana jatamansi (syn. V. wallichii) | This compound | 2.1 - 3.3% | [3][4][5] |

| Valeriana jatamansi | Patchouli alcohol | 0.4 - 66.7% | [3][6] |

| Valeriana jatamansi | Maaliol | 2.9 - 53.8% | [3] |

| Valeriana officinalis | This compound | 0.1 - 3.8% | [7] |

| Valeriana officinalis (Iranian) | Valerenal | up to 11.27% | [8] |

| Valeriana officinalis (Iranian) | Valerianol | up to 12.55% | [8] |

| Valeriana officinalis (Iranian) | α-Kessyl acetate | up to 11.06% | [8] |

Visualized Workflows

The following diagrams illustrate the key processes involved in the quantification of this compound.

Caption: High-level workflow for this compound quantification.

Caption: Detailed workflow for GC-MS sample preparation and data analysis.

References

- 1. cdn.techscience.cn [cdn.techscience.cn]

- 2. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 3. Essential Oil Composition of Valeriana Jatamansi Jones from Himalayan Regions of India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Essential oil composition of valeriana jatamansi jones from himalayan regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Typical G.C. analysis [thegoodscentscompany.com]

- 8. Comprehensive Analysis of Valeriana officinalis L. Essential Oil using GC-MS Coupled with Integrated Chemometric Resolution Techniques | Semantic Scholar [semanticscholar.org]

In Vitro Antimicrobial Activity Screening of Kessane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kessane is a sesquiterpenoid oxide, a class of naturally occurring compounds known for a wide range of biological activities. Sesquiterpenoids, in general, have been a subject of interest in the search for new antimicrobial agents due to their structural diversity and potential to overcome existing drug resistance mechanisms. This document provides detailed application notes and standardized protocols for conducting in vitro screening of the antimicrobial activity of this compound or other novel sesquiterpenoids. The methodologies outlined here are fundamental in the preliminary assessment of a compound's efficacy against a panel of pathogenic microorganisms.

Data Presentation

A thorough review of the scientific literature did not yield specific quantitative data on the in vitro antimicrobial activity of isolated this compound. Therefore, the following table is provided as a template for researchers to present their experimental findings when screening this compound or related compounds. It is designed for the clear and concise presentation of Minimum Inhibitory Concentration (MIC) values, which are a key measure of a compound's antimicrobial potency.

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Test Microorganism | Strain ID | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Name of Control] |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data to be generated | Data to be generated |

| Escherichia coli | ATCC 25922 | Gram-negative | Data to be generated | Data to be generated |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data to be generated | Data to be generated |

| Candida albicans | ATCC 90028 | Fungus | Data to be generated | Data to be generated |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data to be generated | Data to be generated |

| Klebsiella pneumoniae | ATCC 700603 | Gram-negative | Data to be generated | Data to be generated |

Experimental Protocols

The following are detailed protocols for two standard and widely accepted methods for the initial in vitro screening of antimicrobial compounds.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]

Materials:

-

This compound (or test compound)

-

Sterile 96-well microtiter plates[1]

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

-

Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity[4]

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (vehicle solvent, e.g., DMSO)

-

Sterile multichannel pipette

-

Incubator

Procedure:

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high stock concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to achieve the desired starting concentration for the assay.

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the starting concentration of the this compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

-

Controls:

-

Positive Control: A row of wells with a known antibiotic undergoing serial dilution.

-

Negative Control: A row of wells containing the highest concentration of the solvent used to dissolve this compound.

-

Growth Control: A row of wells with broth and inoculum only.

-

Sterility Control: A row of wells with broth only.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[2]

Protocol 2: Agar Disk Diffusion Method

This is a qualitative method to assess the susceptibility of microorganisms to an antimicrobial agent.[5][6]

Materials:

-

This compound (or test compound)

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

-

Positive control antibiotic disks

-

Negative control disks (impregnated with solvent)

-

Sterile swabs

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[6]

-

Disk Preparation: Aseptically apply a known concentration of the this compound solution to sterile filter paper disks and allow the solvent to evaporate completely.

-

Disk Application: Using sterile forceps, place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure disks are firmly pressed onto the agar and are at least 24 mm apart.[6]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Visualizations

The following diagrams illustrate the workflow for antimicrobial screening and the logical progression of experiments.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. apec.org [apec.org]

- 6. hardydiagnostics.com [hardydiagnostics.com]

Application Notes and Protocols for Cytotoxicity Assays of Kessane and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kessane and its derivatives, a class of cassane diterpenoids, have demonstrated significant cytotoxic effects against various cancer cell lines, positioning them as promising candidates for novel anticancer drug development. These compounds have been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound and its derivatives, enabling researchers to effectively evaluate their therapeutic potential.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity of representative this compound derivatives (cassane diterpenoids) against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Phanginin R (Compound 1) | A2780 | Ovarian Cancer | 9.9 ± 1.6 | [1][2][3] |

| HEY | Ovarian Cancer | 12.2 ± 6.5 | [1][2][3] | |

| AGS | Gastric Cancer | 5.3 ± 1.9 | [1][2][3] | |

| A549 | Non-small cell lung cancer | 12.3 ± 3.1 | [1][2][3] | |

| Phanginin I (Compound 7) | KB | Oral Cancer | 12.8 | [1] |

| HL-60 | Leukemia | 16.4 ± 1.5 | [1] | |

| Phanginin D | HL-60 | Leukemia | 11.7 ± 1.6 | [1] |

| Phanginin H (Compound 11) | HL-60 | Leukemia | 22.5 ± 5.1 | [1] |

| Caesalsappanin J | KB | Oral Cancer | 7.4 | [1] |

| Caesanamide A | HepG2 | Liver Cancer | 13.48 ± 1.07 | |

| Caesanamide B | HepG2 | Liver Cancer | 18.91 ± 0.98 | |

| Caesanine B | HepG2 | Liver Cancer | 7.82 ± 0.65 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of this compound and its derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

-

96-well microplate

-

This compound derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Allow the plate to stand overnight in the incubator.[4]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[4] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Hoechst 33342 Staining for Apoptosis Detection

Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that allows for the identification of apoptotic cells based on nuclear condensation and fragmentation.[6][7]

Materials:

-

Hoechst 33342 solution (e.g., 1 mg/mL stock in water)

-

Phosphate-buffered saline (PBS)

-

Culture medium

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Cell Culture and Treatment: Culture cells on coverslips or in imaging-compatible plates and treat with this compound derivatives for the desired time.

-

Staining: Prepare a working solution of Hoechst 33342 (e.g., 1 µg/mL) in PBS or culture medium.[8]

-

Incubation: Remove the culture medium and add the Hoechst 33342 staining solution to the cells. Incubate for 10-15 minutes at 37°C, protected from light.[8]

-

Washing: Remove the staining solution and wash the cells 2-3 times with PBS.

-

Imaging: Acquire images using a fluorescence microscope with UV excitation and blue emission filters. Apoptotic nuclei will appear smaller, more condensed, and brightly stained compared to the diffuse, less intense staining of normal nuclei.[6]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Quantification

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a membrane-impermeant DNA dye that stains cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Collection: Induce apoptosis by treating cells with this compound derivatives. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and gently vortex.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

PI Addition: Add 400 µL of 1X Binding Buffer and 5 µL of PI staining solution to each tube immediately before analysis.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

-